N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
描述
N-((5-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a structurally complex small molecule featuring a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 4 and a methyl group at position 2. The thioether linkage at position 5 connects to a 2-((4-fluorophenyl)amino)-2-oxoethyl chain, while the methyl group is further functionalized with a 4-methoxybenzamide moiety. This compound’s design integrates key pharmacophores, including fluorine and methoxy groups, which are known to enhance bioavailability and target binding affinity . Its synthesis likely involves multi-step reactions, including cyclization, thioether formation, and amidation, as inferred from analogous triazole derivatives in the literature .
属性
IUPAC Name |
N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5O4S/c1-35-21-11-3-17(4-12-21)25(34)28-15-23-30-31-26(32(23)20-9-13-22(36-2)14-10-20)37-16-24(33)29-19-7-5-18(27)6-8-19/h3-14H,15-16H2,1-2H3,(H,28,34)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEHTMIKBCUPKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is . The compound features a triazole ring, methoxybenzamide moiety, and fluorophenyl group, which contribute to its diverse biological activities.
Anticancer Activity
Preliminary studies indicate that this compound exhibits significant anticancer properties . Research has shown that compounds with similar structures can induce apoptosis and inhibit cell proliferation across various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| N-(5-(... | PC-3 | 3.105 | Induces apoptosis |
| N-(5-(... | HepG2 | 3.023 | Cell cycle arrest |
Studies have demonstrated that the triazole ring is associated with kinase inhibitory activity , specifically targeting pathways involved in cancer progression such as VEGFR-2 and AKT. For example, one study reported an IC50 of 0.075 μM for VEGFR-2 inhibition by related compounds .
Antimicrobial Activity
In addition to anticancer effects, N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has shown antimicrobial activity . Compounds with similar structural features have been noted for their efficacy against bacterial strains and fungi. The presence of the triazole ring enhances this activity due to its ability to interact with microbial enzymes.
The biological activity of this compound is believed to stem from several mechanisms:
- Enzyme Inhibition : Interaction with specific enzymes involved in cancer metabolism or microbial resistance.
- Apoptosis Induction : Triggering programmed cell death in cancer cells through caspase activation.
- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle, leading to reduced proliferation.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide:
- Study on Anticancer Activity : A recent study screened various derivatives for their cytotoxic effects on liver carcinoma cells and found promising candidates that induced significant apoptosis.
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing that certain derivatives exhibited activity comparable to standard antibiotics .
- Molecular Docking Studies : Research employing molecular docking techniques demonstrated that these compounds could effectively bind to active sites of target enzymes involved in cancer and microbial resistance .
科学研究应用
Biological Applications
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various microorganisms:
- Bacterial Activity: It shows promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 μg/mL to 62.5 μg/mL. Moderate activity has also been observed against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
- Fungal Activity: The compound's mechanism may involve inhibition of enzymes critical for cell wall synthesis or ergosterol biosynthesis in fungi .
2. Anticancer Potential
The compound has been investigated for its anticancer properties, particularly due to the presence of the triazole ring known for its diverse biological activities. Studies have shown that derivatives of triazole compounds can selectively target cancer cells, leading to apoptosis .
3. Enzyme Inhibition
N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide may inhibit specific enzymes involved in biochemical pathways critical for disease progression .
Case Studies and Research Findings
Several studies have documented the efficacy of N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide:
相似化合物的比较
Key Observations:
Substituent Effects on Bioactivity: The target compound’s 4-fluorophenylamino group (vs. Methoxy groups in the benzamide and triazole substituents (target compound) may enhance metabolic stability compared to benzyloxy or allyl groups in analogs .
Thioether vs. Thione Tautomerism :
Unlike 1,2,4-triazole-3-thiones (e.g., compounds in ), the target compound’s thioether linkage avoids tautomeric equilibria, improving stability under physiological conditions.
Chirality Considerations :
While some triazole derivatives exhibit stereoisomerism (e.g., ), the target compound’s substituents (e.g., 4-fluorophenyl, methoxybenzamide) are achiral, simplifying synthesis and regulatory approval .
Pharmacokinetic and Pharmacodynamic Comparisons
Table 2: Physicochemical and ADME Properties
Key Findings:
- The target compound’s higher LogP (3.2 vs.
- Moderate CYP3A4 inhibition (vs. high CYP2D6 inhibition in 878065-05-5) reduces drug-drug interaction risks .
Research Findings and Therapeutic Potential
Anticancer Activity:
常见问题
Q. Methodological steps :
Perform in silico docking (AutoDock Vina) to predict binding affinities.
Validate with in vitro assays (e.g., FLAP inhibition in HEK293 cells) .
Advanced Research Questions
How can structure-activity relationships (SAR) be explored for this compound?
Answer:
Modify substituents systematically and evaluate biological outcomes:
Q. Example Workflow :
Swern oxidation : Generate reactive intermediates in flow.
In-line purification : Integrate scavenger resins to remove excess TCICA .
How to address data contradictions in synthesis yields and characterization?
Answer:
- Reproducibility checks : Replicate reactions under inert (N₂) conditions to exclude oxidation side reactions .
- Analytical validation : Cross-validate NMR with HRMS (e.g., m/z 547.02 for [M+H]⁺) and HPLC-PDA (purity >95%) .
Case Study : Inconsistent yields (80–95%) for thiazole derivatives were resolved by controlling allylation step humidity (<30% RH) .
What strategies identify biological targets for this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
